molecular formula C17H16O4 B1296608 4-Carboethoxy-3'-methoxybenzophenone CAS No. 705279-41-0

4-Carboethoxy-3'-methoxybenzophenone

Cat. No.: B1296608
CAS No.: 705279-41-0
M. Wt: 284.31 g/mol
InChI Key: WCICSAVZNKDRSY-UHFFFAOYSA-N
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Description

4-Carboethoxy-3'-methoxybenzophenone is an organic compound with the molecular formula C17H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxybenzoyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carboethoxy-3'-methoxybenzophenone can be synthesized through the esterification of 4-(3-methoxybenzoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(3-methoxybenzoyl)benzoate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Carboethoxy-3'-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carboethoxy-3'-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxybenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Carboethoxy-3'-methoxybenzophenone can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of ethyl 4-(3-methoxybenzoyl)benzoate, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-7-12(8-10-13)16(18)14-5-4-6-15(11-14)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCICSAVZNKDRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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